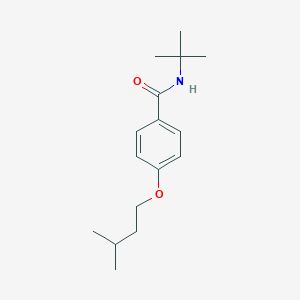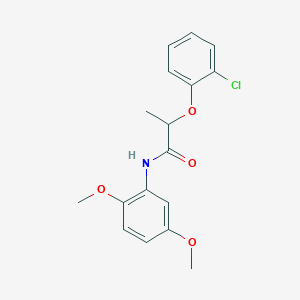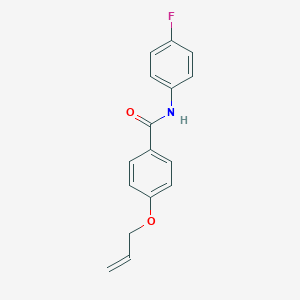![molecular formula C16H13Cl2FN4S B496130 N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B496130.png)
N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine: is a complex organic compound characterized by the presence of dichlorobenzyl, fluorobenzyl, and triazolyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl and fluorobenzyl groups. Common reagents used in these reactions include sodium azide, benzyl halides, and thiols. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Altered triazole derivatives or reduced benzyl groups.
Substitution: Functionalized aromatic rings with various substituents.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the dichlorobenzyl and fluorobenzyl groups enhance the compound’s affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
DDT (Dichlorodiphenyltrichloroethane): An organochloride with structural similarities in the dichlorobenzyl group.
Uniqueness: N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the combination of its triazole ring and the presence of both dichlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C16H13Cl2FN4S |
|---|---|
分子量 |
383.3g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13Cl2FN4S/c17-13-4-3-12(15(18)7-13)8-21-23-10-20-22-16(23)24-9-11-1-5-14(19)6-2-11/h1-7,10,21H,8-9H2 |
InChI 键 |
DDCZLRXLUXYOHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
规范 SMILES |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


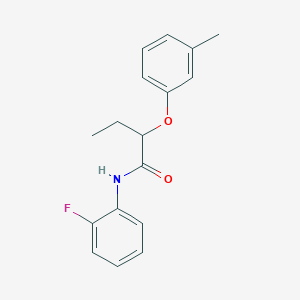
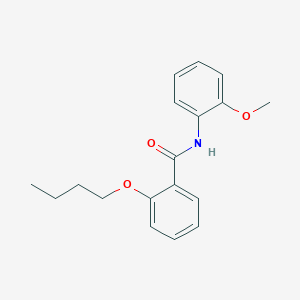
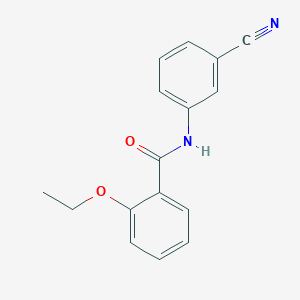
![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
![4-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B496058.png)
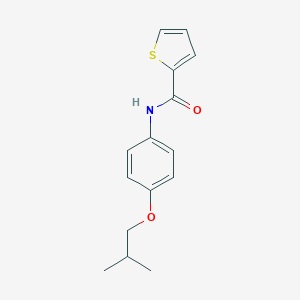
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496061.png)
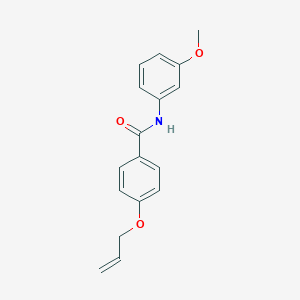
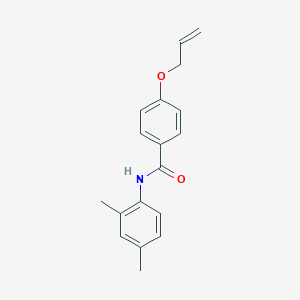
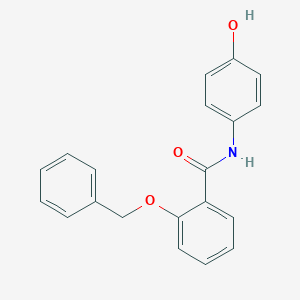
![N-allyl-2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B496065.png)
